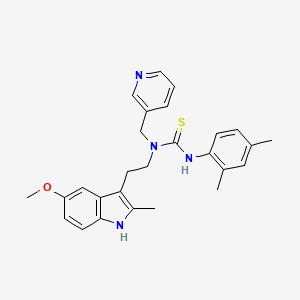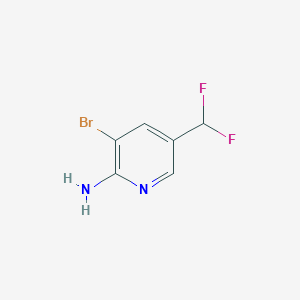
3-Bromo-5-(difluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound with the CAS number 1803571-23-4 . It is a solid substance with an orange to dark orange color .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-(difluoromethyl)pyridin-2-amine is C6H5BrF2N2 . The InChI code is 1S/C6H5BrF2N2/c7-4-1-3 (5 (8)9)2-11-6 (4)10/h1-2,5H, (H2,10,11) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 287.1±35.0 °C and a predicted density of 1.727±0.06 g/cm3 . The pKa is predicted to be 2.31±0.50 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Selective Amination : A study demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. This process predominately yielded a high isolation of a specific pyridine product, showcasing the utility of 3-Bromo-5-(difluoromethyl)pyridin-2-amine in selective amination reactions (Ji, Li, & Bunnelle, 2003).
Efficient Synthesis of Pyridine Derivatives : The compound was used in a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies provided insights into reaction pathways and potential applications in liquid crystals and biological activities (Ahmad et al., 2017).
Molecular and Structural Studies
Asymmetric Tripodal Ligands : Research involving the synthesis of asymmetric tripodal ligands, including derivatives of 3-Bromo-5-(difluoromethyl)pyridin-2-amine, highlighted their potential in creating complex geometries and coordination with metal ions. Such studies are crucial in understanding the steric hindrances and asymmetries in molecular structures (Benhamou et al., 2011).
Spectroscopic and Optical Studies : Investigations on related bromo-pyridine compounds using spectroscopic methods like FT-IR and NMR, and computational approaches like DFT, have been conducted to understand their molecular behavior. This research is vital for assessing the electronic properties and potential applications in materials science (Vural & Kara, 2017).
Biomedical Research
- DNA and Antimicrobial Activities : Some studies have explored the interactions of similar bromo-pyridine compounds with DNA and their antimicrobial properties. These investigations are significant for developing new therapeutic agents and understanding the biological activities of such compounds (Vural & Kara, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWXERZMWVASBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)
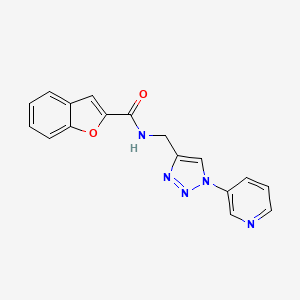
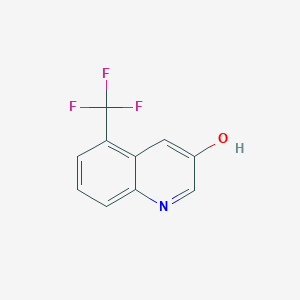

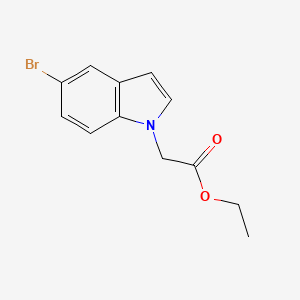
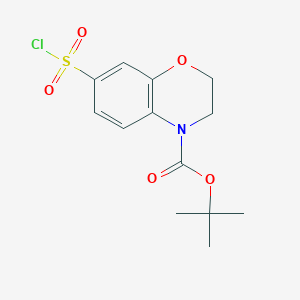

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)
